![molecular formula C38H50N4O5 B13447143 (2R,3S)-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)pentanamide](/img/structure/B13447143.png)
(2R,3S)-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)pentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isolopinavir is a compound closely related to lopinavir, an antiretroviral protease inhibitor used in the treatment of HIV-1 infection. Lopinavir is often administered in combination with ritonavir to enhance its bioavailability and efficacy. Isolopinavir shares similar structural and functional properties with lopinavir, making it a subject of interest in antiviral research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of isolopinavir involves multiple steps, starting from readily available starting materials. One common method includes the use of stearic acid-based solid lipid nanoparticles (SLNs) prepared by hot melt emulsion technique . Another method involves the spray-drying technique to develop isolopinavir-loaded phospholipid vesicles .
Industrial Production Methods
Industrial production of isolopinavir typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as hot melt emulsion and spray-drying are scaled up to produce isolopinavir in bulk quantities for pharmaceutical applications.
Analyse Des Réactions Chimiques
Types of Reactions
Isolopinavir undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products Formed
The major products formed from these reactions include various derivatives of isolopinavir, such as sulfolopinavir, lopinavirphenoxyacetamide, and lopinaviroxazine impurity .
Applications De Recherche Scientifique
Isolopinavir has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying protease inhibitors and their interactions with enzymes.
Biology: Investigated for its potential to inhibit viral proteases, including those of HIV and SARS-CoV-2
Medicine: Explored as a therapeutic agent for treating viral infections, particularly in combination with other antiretrovirals.
Industry: Utilized in the development of pharmaceutical formulations and drug delivery systems.
Mécanisme D'action
Isolopinavir exerts its effects by inhibiting the activity of viral proteases, enzymes critical for the viral lifecycle. It binds to the active site of the protease, preventing the cleavage of viral polyproteins into functional proteins required for viral replication . This results in the formation of immature, noninfectious viral particles.
Comparaison Avec Des Composés Similaires
Isolopinavir is compared with other protease inhibitors such as ritonavir, darunavir, saquinavir, and atazanavir . While all these compounds share a common mechanism of action, isolopinavir is unique in its structural properties and specific interactions with viral proteases. Similar compounds include:
Ritonavir: Often used in combination with lopinavir to enhance its bioavailability.
Darunavir: Another protease inhibitor with a different resistance profile.
Saquinavir: One of the first protease inhibitors developed for HIV treatment.
Atazanavir: Known for its once-daily dosing regimen and favorable side effect profile.
Isolopinavir’s uniqueness lies in its specific binding affinity and inhibitory effects on viral proteases, making it a valuable compound in antiviral research and therapy.
Propriétés
Formule moléculaire |
C38H50N4O5 |
|---|---|
Poids moléculaire |
642.8 g/mol |
Nom IUPAC |
(2R,3S)-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)pentanamide |
InChI |
InChI=1S/C38H50N4O5/c1-5-26(2)35(42-21-13-20-39-38(42)46)37(45)40-31(22-29-16-8-6-9-17-29)24-33(43)32(23-30-18-10-7-11-19-30)41-34(44)25-47-36-27(3)14-12-15-28(36)4/h6-12,14-19,26,31-33,35,43H,5,13,20-25H2,1-4H3,(H,39,46)(H,40,45)(H,41,44)/t26-,31-,32-,33-,35+/m0/s1 |
Clé InChI |
YORYEDPQPARBHF-NLVSJJSZSA-N |
SMILES isomérique |
CC[C@H](C)[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C[C@@H]([C@H](CC2=CC=CC=C2)NC(=O)COC3=C(C=CC=C3C)C)O)N4CCCNC4=O |
SMILES canonique |
CCC(C)C(C(=O)NC(CC1=CC=CC=C1)CC(C(CC2=CC=CC=C2)NC(=O)COC3=C(C=CC=C3C)C)O)N4CCCNC4=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


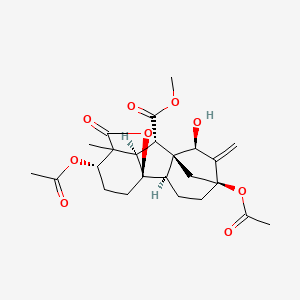

![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[[(1R,2S,4S,5R,6R)-3,8,9-trioxatricyclo[4.2.1.02,4]nonan-5-yl]oxy]oxan-2-yl]methyl acetate](/img/structure/B13447070.png)
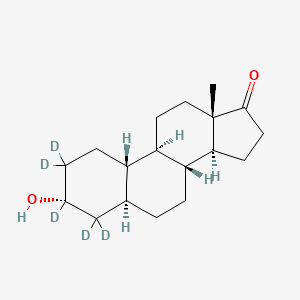
![9-Oxa-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B13447076.png)

![1-(1-Ethylpyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B13447092.png)

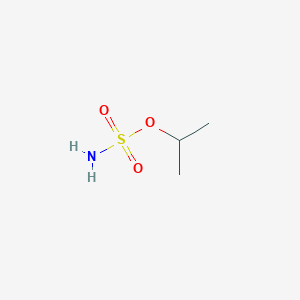
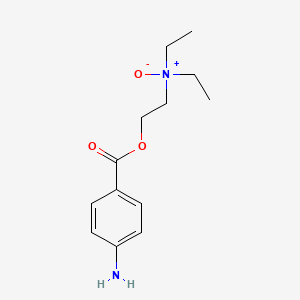
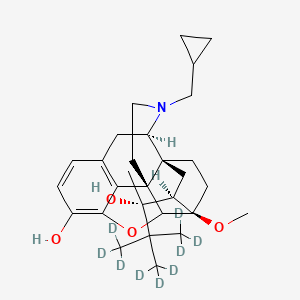
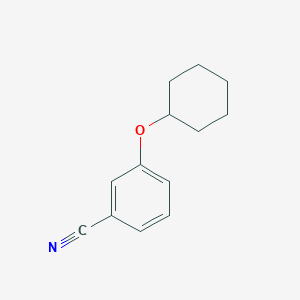
![7-Ethoxy-5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propylpyrazolo[4,3-d]pyrimidine](/img/structure/B13447121.png)
![(5Z,7E)-(1S,3R)-1,3-Bis[tert-butyl(dimethylsilyl)oxy]-22-hydroxy-23,24-dinor-9,10-secochola-5,7,10(19)-triene](/img/structure/B13447129.png)
